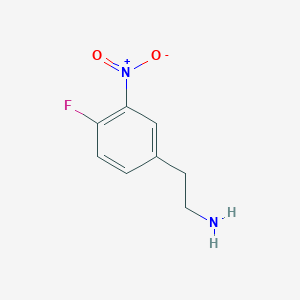
2-(4-Fluoro-3-nitrophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanamine typically involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine group, resulting in the formation of this compound .
Nitration: The nitration of 4-fluoroaniline is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to produce 4-fluoro-3-nitroaniline.
Reduction: The reduction of 4-fluoro-3-nitroaniline to this compound can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further reduce the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as nitroso derivatives, amine derivatives, and substituted phenylethylamines.
Applications De Recherche Scientifique
2-(4-Fluoro-3-nitrophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring influence its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
2-(4-Fluoro-3-nitrophenyl)acetic acid: Contains a carboxyl group instead of an amine group.
4-Fluoro-3-nitroaniline: Lacks the ethylamine side chain.
Uniqueness
2-(4-Fluoro-3-nitrophenyl)ethanamine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ethylamine side chain also contributes to its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
157662-78-7 |
|---|---|
Formule moléculaire |
C8H9FN2O2 |
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
2-(4-fluoro-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3-4,10H2 |
Clé InChI |
GNHDJKUXDHPDEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


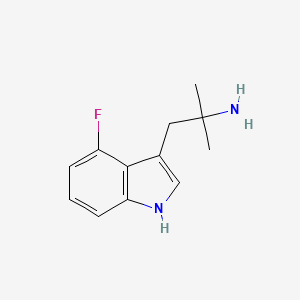
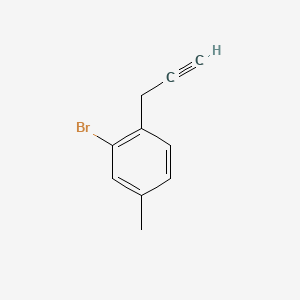
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
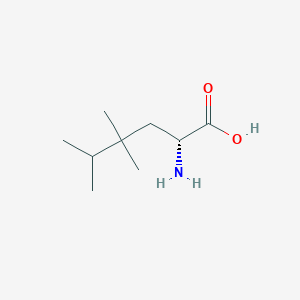
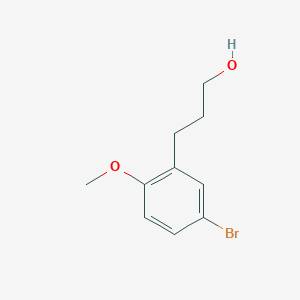
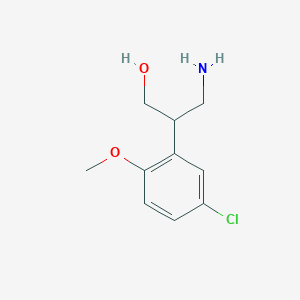

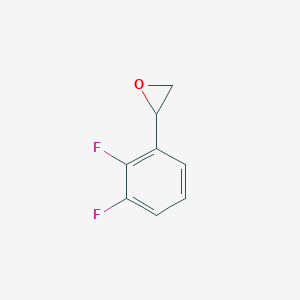

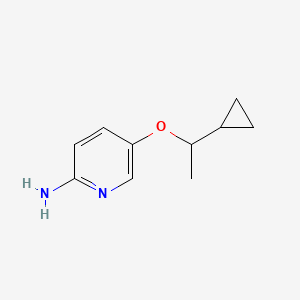

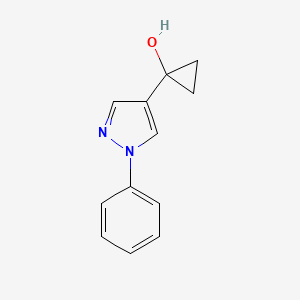
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

